molecular formula C17H20N6O2S B4506204 trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B4506204
M. Wt: 372.4 g/mol
InChI Key: WHFSKJXDICDIDF-UHFFFAOYSA-N
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Description

trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound that features a benzothiazole ring, a tetrazole moiety, and a cyclohexane carboxamide group

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound has potential therapeutic applications, particularly as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group. The tetrazole moiety is then synthesized and attached to the benzothiazole ring. Finally, the cyclohexane carboxamide group is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiazole and tetrazole moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the carboxamide group, such as amines.

    Substitution: Substituted benzothiazole or tetrazole derivatives.

Mechanism of Action

The mechanism by which trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The tetrazole moiety can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. The cyclohexane carboxamide group can influence the compound’s solubility and stability, affecting its overall bioavailability.

Comparison with Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole ring and have similar biological activities.

    Tetrazole derivatives: Compounds with the tetrazole moiety are known for their strong binding properties and are used in various medicinal applications.

    Cyclohexane carboxamide derivatives: These compounds are studied for their potential therapeutic applications due to their stability and bioavailability.

Uniqueness: The combination of the benzothiazole ring, tetrazole moiety, and cyclohexane carboxamide group in trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide makes it unique. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-25-13-6-7-14-15(8-13)26-17(19-14)20-16(24)12-4-2-11(3-5-12)9-23-10-18-21-22-23/h6-8,10-12H,2-5,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFSKJXDICDIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(CC3)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 4
trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

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